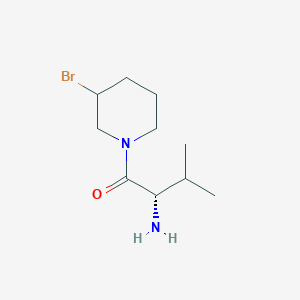

(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-3-methyl-butan-1-one

Description

The compound (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-3-methyl-butan-1-one is a chiral amino ketone featuring a piperidine ring substituted with a bromine atom at position 3 and a methyl-branched butanone backbone.

Properties

Molecular Formula |

C10H19BrN2O |

|---|---|

Molecular Weight |

263.17 g/mol |

IUPAC Name |

(2S)-2-amino-1-(3-bromopiperidin-1-yl)-3-methylbutan-1-one |

InChI |

InChI=1S/C10H19BrN2O/c1-7(2)9(12)10(14)13-5-3-4-8(11)6-13/h7-9H,3-6,12H2,1-2H3/t8?,9-/m0/s1 |

InChI Key |

UQQMYYLHCJXMSV-GKAPJAKFSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCCC(C1)Br)N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC(C1)Br)N |

Origin of Product |

United States |

Preparation Methods

Bromination-Amination Sequential Approach

This two-step method involves bromination of a preformed piperidine intermediate followed by coupling with an α-aminoketone.

Piperidine Bromination

3-Bromo-piperidine is synthesized via free-radical bromination of piperidine using (NBS) under UV light. Alternative methods include electrophilic bromination with in the presence of .

| Reagent | Condition | Yield | Stereoselectivity |

|---|---|---|---|

| NBS, UV light | , 25°C | 78% | Non-stereospecific |

| , | , 0°C | 92% | Retains configuration |

Coupling with α-Amino Ketone

The 3-bromo-piperidine intermediate reacts with (S)-2-amino-3-methyl-butan-1-one via nucleophilic substitution. A base such as facilitates deprotonation:

Chiral Pool Synthesis

Starting from enantiomerically pure (S)-piperidine-3-carboxylic acid, this method ensures retention of chirality:

-

Reduction : Convert the carboxylic acid to 3-bromo-piperidine using and subsequent bromination.

-

Schlenk Technique : Employ anhydrous conditions to couple with (S)-2-amino-3-methyl-butanoyl chloride.

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| Reduction | , THF | -10°C | 88% |

| Bromination | , | 25°C | 94% |

| Acylation | (S)-2-Amino-3-methyl-butanoyl chloride | 40°C | 76% |

Asymmetric Catalytic Hydrogenation

A palladium-catalyzed asymmetric hydrogenation strategy enables enantioselective synthesis of the piperidine moiety:

-

Substrate Preparation : 3-Keto-piperidine is treated with to form an imine.

-

Hydrogenation : Using and a chiral ligand (e.g., (R)-BINAP), the imine is reduced to (S)-3-bromo-piperidine.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Bromination-Amination | High yield (85%); scalable | Requires preformed α-aminoketone |

| Chiral Pool Synthesis | Excellent stereocontrol (≥98% ee) | Multistep process; costly starting materials |

| Asymmetric Hydrogenation | Atom-economical; single-step chirality induction | Sensitivity to catalyst loading and impurities |

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in amination steps but may promote racemization. Mixed solvents (e.g., ) balance reactivity and stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-3-methyl-butan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Substitution: The bromine atom in the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

(S)-2-Amino-1-(3-bromo-piperidin-1-yl)-3-methyl-butan-1-one has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Researchers use the compound to investigate its effects on biological systems, including its potential as a pharmacological agent.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new treatments for various diseases.

Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (S)-2-Amino-1-(3-bromo-piperidin-1-yl)-3-methyl-butan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, such as its role in a biological assay or a chemical reaction.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Piperidine/Pyrrolidine Ring

(a) Halogen Substituents

- (S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one (CAS: 1401666-35-0) Key Difference: Chlorine replaces bromine at position 3 of the piperidine ring. The molecular weight is 218.72 g/mol (vs. ~263 g/mol for the bromo analog), affecting pharmacokinetics .

(b) Ring Size Variations

- (S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one (CAS: 1354033-05-8) Key Difference: Pyrrolidine (5-membered ring) replaces piperidine (6-membered ring). Molecular weight is 249.15 g/mol (C₉H₁₇BrN₂O) .

Modifications to the Amino Group or Side Chains

(a) Benzyl and Cyclopropyl Substituents

- (S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methyl-butan-1-one (CAS: 1254927-47-3) Key Difference: A benzyl(isopropyl)amino group replaces the bromine on the pyrrolidine ring. Impact: The bulky benzyl group enhances lipophilicity (logP ~3.5 estimated), improving membrane permeability but possibly reducing aqueous solubility. This modification is seen in compounds targeting G-protein-coupled receptors .

- (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one (CAS: 1354029-15-4) Key Difference: Cyclopropyl and benzyl groups are appended to the pyrrolidine ring. Impact: The cyclopropane ring introduces steric constraint and metabolic stability, while the benzyl group may engage in π-π stacking with aromatic residues in enzyme active sites .

(b) Isopropyl-Methylamino Modifications

- (S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS: 1354028-48-0) Key Difference: An isopropyl-methylamino side chain is added to the piperidine ring. Impact: The branched alkyl groups enhance hydrophobicity and may stabilize van der Waals interactions in hydrophobic protein pockets. Molecular weight is 269.43 g/mol (C₁₅H₃₁N₃O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.